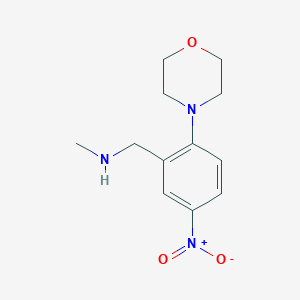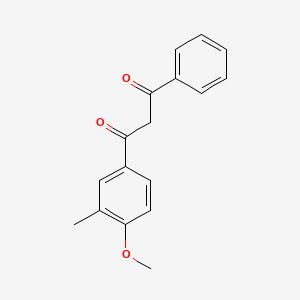
1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to a propane-1,3-dione backbone
Méthodes De Préparation
The synthesis of 1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxy-3-methylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The methoxy and methyl groups on the aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione has found applications in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and antiproliferative properties, making it a subject of interest in drug discovery.
Medicine: Research has explored its potential as an intermediate in the synthesis of therapeutic agents targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-Methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione can be compared with other similar compounds, such as:
1-(4-Methoxy-3-methylphenyl)-1-propanone: This compound shares a similar aromatic structure but differs in the position and nature of functional groups.
4-Methoxyphenylacetic acid: Another related compound with a methoxy group on the aromatic ring, but with different reactivity and applications.
4-Methoxy-3-methylphenyl)-4-oxobutenoic acid: Known for its reactivity towards nucleophiles, leading to the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C17H16O3 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
1-(4-methoxy-3-methylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O3/c1-12-10-14(8-9-17(12)20-2)16(19)11-15(18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Clé InChI |
SQWNHNPPZFAFJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)CC(=O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879983.png)

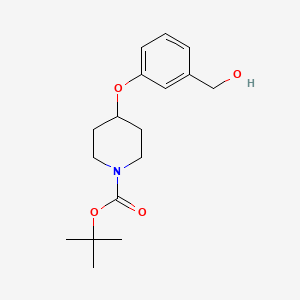
![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
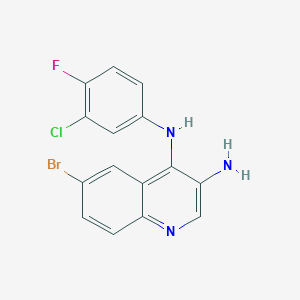
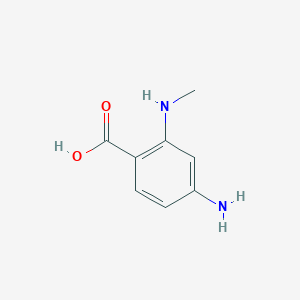
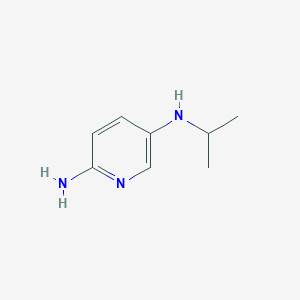
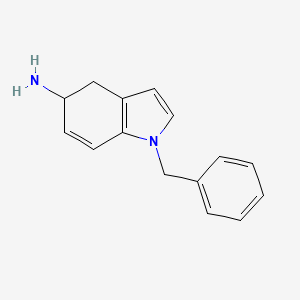
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)

![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)
